molecular formula C14H12ClNO2 B7723881 (4-Chloro-phenyl)-phenylamino-acetic acid CAS No. 73842-44-1

(4-Chloro-phenyl)-phenylamino-acetic acid

Cat. No. B7723881
CAS RN: 73842-44-1
M. Wt: 261.70 g/mol
InChI Key: LTERWCBGUKUIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chloro-phenyl)-phenylamino-acetic acid” is a biochemical compound used for proteomics research . Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-phenyl)-phenylamino-acetic acid” is represented by the formula C14H12ClNO2. The InChI Key for this compound is LTERWCBGUKUIRZ-UHFFFAOYSA-N. The Canonical SMILES representation is C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O.

Safety and Hazards

The safety data sheet for “(4-Chloro-phenyl)-phenylamino-acetic acid” indicates that it is for research use only and is not intended for diagnostic or therapeutic use . It is recommended to obtain special instructions before use, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-anilino-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(14(17)18)16-12-4-2-1-3-5-12/h1-9,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERWCBGUKUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265047
Record name 4-Chloro-α-(phenylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-phenylamino-acetic acid

CAS RN

73842-44-1
Record name 4-Chloro-α-(phenylamino)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73842-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(phenylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-2-(4-chlorophenyl)acetic acid (1.2 g, 4.67 mmol) and aniline (0.85 mL, 9.33 mmol) are dissolved in acetonitrile (29 mL). The reaction is heated under microwave irradiation at 100° C. for 5 minutes. The solvent is evaporated and the residue is dissolved in EtOAc and washed with 3M HCl and then brine. The organic layer is dried over Na2SO4, filtered and evaporated to dryness to give intermediate I258 as a white solid (1.22 g, quantitative yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

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